molecular formula C21H18FN3O4S B6512451 methyl 4-[({2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}carbamoyl)formamido]benzoate CAS No. 895785-16-7

methyl 4-[({2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}carbamoyl)formamido]benzoate

Cat. No.: B6512451
CAS No.: 895785-16-7
M. Wt: 427.5 g/mol
InChI Key: JJEBPJINHANBTN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a thiazole ring (a type of heterocyclic compound), a fluorophenyl group (a type of aromatic compound), and carbamoyl and formamido groups (types of amide compounds). These types of compounds are often used in pharmaceuticals and other chemical products .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. The thiazole ring and fluorophenyl group would likely contribute to the compound’s aromaticity, while the carbamoyl and formamido groups could participate in hydrogen bonding .


Chemical Reactions Analysis

Again, while specific information is not available, similar compounds can undergo a variety of chemical reactions. For example, the thiazole ring can participate in electrophilic and nucleophilic substitution reactions, while the carbamoyl and formamido groups can undergo hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of its intermolecular forces .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. For example, if it is a pharmaceutical compound, it could have side effects or toxicities at certain doses .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. For example, it could be studied for its potential use in pharmaceuticals or other chemical products .

Properties

IUPAC Name

methyl 4-[[2-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethylamino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O4S/c1-29-21(28)13-5-7-16(8-6-13)24-19(27)18(26)23-10-9-17-12-30-20(25-17)14-3-2-4-15(22)11-14/h2-8,11-12H,9-10H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEBPJINHANBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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